molecular formula C42H63Na14O56P7 B12322434 b-Cyclodextrin dihydrogen phosphate, sodium salt

b-Cyclodextrin dihydrogen phosphate, sodium salt

Cat. No.: B12322434
M. Wt: 2002.6 g/mol
InChI Key: NDMFLIXECRFTEY-UHFFFAOYSA-A
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Description

β-Cyclodextrin dihydrogen phosphate, sodium salt (CAS 199684-61-2) is a chemically modified cyclodextrin derivative. It consists of a β-cyclodextrin macrocycle—a cyclic oligosaccharide of seven glucose units—functionalized with phosphate groups and neutralized with sodium ions. This modification enhances its solubility and stability while retaining the host-guest complexation capabilities inherent to cyclodextrins . The compound is widely used in pharmaceuticals for drug delivery, analytical chemistry for separations, and industrial applications requiring controlled release or solubility enhancement.

Properties

Molecular Formula

C42H63Na14O56P7

Molecular Weight

2002.6 g/mol

IUPAC Name

tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate

InChI

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14

InChI Key

NDMFLIXECRFTEY-UHFFFAOYSA-A

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Standard Procedure for POCl₃-Mediated Phosphorylation

The most widely reported method involves reacting β-CD with phosphorus oxychloride (POCl₃) in alkaline aqueous media. Key steps include:

  • Alkaline Suspension Preparation : β-CD is dissolved in water, and the pH is adjusted to 10–12 using sodium hydroxide.
  • POCl₃ Addition : POCl₃ is added dropwise at 45°C under vigorous stirring.
  • Reaction Quenching : The mixture is neutralized with hydrochloric acid, followed by dialysis to remove unreacted reagents.
  • Product Isolation : The solution is concentrated under reduced pressure and precipitated with ethanol.

Optimized Conditions :

  • Molar Ratio (β-CD:POCl₃) : 1:1 yields 5.67% phosphorus content.
  • Temperature : 45°C maximizes monoester formation (C6 substitution).
  • pH : pH 12 favors primary hydroxyl (C6) phosphorylation.
  • Time : 3 hours ensures complete conversion.

Mechanistic Insights

POCl₃ reacts with β-CD’s hydroxyl groups via nucleophilic substitution, forming phosphate esters. Alkaline conditions deprotonate hydroxyl groups, enhancing reactivity. At pH > 10, secondary hydroxyls (C2/C3) are less accessible due to hydrogen bonding, directing phosphorylation to C6. Higher temperatures (60°C) increase di-ester formation but reduce solubility.

Alternative Phosphorylating Agents and Methods

Phosphoric Acid and Polyphosphate Salts

Gamma-cyclodextrin phosphate sodium salt synthesis employs phosphoric acid in the presence of a base. While less common for β-CD, analogous methods involve:

  • Reagents : β-CD, phosphoric acid, sodium hydroxide.
  • Conditions : 70°C, 6 hours, pH 6–8.
  • Yield : ~30% phosphorylation efficiency.

Dialkyl Chlorophosphates

Cyclodextrin polymer phosphates are synthesized using dialkyl chlorophosphates, enabling selective primary rim modification. This method requires:

  • Protection/Deprotection : Benzyl groups protect secondary hydroxyls before phosphorylation.
  • Limitations : Multi-step synthesis reduces scalability.

Influence of Reaction Parameters on Product Profile

pH and Substitution Site Selectivity

  • pH 10–12 : Primary hydroxyl (C6) phosphorylation dominates due to steric hindrance at C2/C3.
  • pH 8–9 : Mixed C2/C6 substitution occurs, reducing solubility.

Temperature and Reaction Kinetics

  • 25–45°C : Monoester formation prevails (76% yield).
  • 60–100°C : Diester content increases to 40%, lowering solubility.

Molar Ratio and Phosphorus Content

  • β-CD:POCl₃ = 1:1 : Optimal for 5.6–5.7% phosphorus.
  • Excess POCl₃ (1:5) : Over-phosphorylation leads to insoluble aggregates.

Characterization of β-CD-PO₄Na

Spectroscopic Analysis

  • ³¹P NMR : Peaks at δ −0.5 to 1.5 ppm confirm mono- and di-esters.
  • FT-IR : P=O stretches at 1250 cm⁻¹ and P–O–C at 1050 cm⁻¹.

Solubility and Phase Behavior

  • Water Solubility : 34.6% (w/v) at pH 8, versus 2.12% for native β-CD.
  • Ethanol-Water Systems : 22.3% solubility in 25% ethanol.

Applications and Performance Enhancements

β-CD-PO₄Na’s solubility enables:

  • Drug Delivery : 3.14x higher cloperastine dissolution vs. native β-CD.
  • Food Industry : β-carotene solubility increases from 0.01 mg/mL to 2.5 mg/mL.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Delivery Systems
β-Cyclodextrin dihydrogen phosphate, sodium salt is widely used as a drug delivery system due to its ability to encapsulate poorly soluble drugs, thereby enhancing their bioavailability. For instance, studies have demonstrated its effectiveness in improving the solubility of active pharmaceutical ingredients (APIs) through the formation of host-guest complexes .

Case Study: Taste Masking
A systematic review highlighted the use of cyclodextrins in taste masking for pediatric formulations. The study analyzed 67 works showing that β-cyclodextrins effectively mask unpleasant tastes of APIs, improving patient compliance . The ability to form stable complexes significantly reduces the bitterness perceived by patients.

2.2 Stabilization of Pharmaceuticals
The compound also plays a crucial role in stabilizing sensitive drugs against environmental factors such as light and humidity. For example, it has been shown to stabilize azithromycin in solution for extended periods, maintaining its efficacy .

Material Science Applications

3.1 Membrane Preparation
β-Cyclodextrin dihydrogen phosphate is utilized in the preparation of ionic cluster mimic membranes. These membranes are essential for various applications, including drug delivery and biosensing technologies .

Data Table: Applications in Material Science

ApplicationDescription
Ionic Cluster Mimic MembranesUsed for creating membranes that mimic biological structures for drug delivery systems
Sorbent MaterialsDeveloped polymeric sorbents for extracting therapeutic agents from biological samples

Analytical Applications

4.1 Chromatography Enhancements
The compound has been employed to enhance chromatographic separations by acting as a stationary phase or modifier in liquid chromatography systems. Its unique properties allow for improved resolution and retention times of analytes .

Case Study: Liquid Chromatography Optimization
A study focused on optimizing liquid chromatography methods where β-cyclodextrin derivatives were used to improve the separation efficiency of complex mixtures. The results indicated significant improvements in retention time and resolution compared to traditional methods .

Mechanism of Action

Mechanism

    Inclusion Complex Formation: Beta-cyclodextrin phosphate sodium salt forms inclusion complexes with various guest molecules.

    Molecular Targets and Pathways: The compound targets hydrophobic molecules, enhancing their solubility and stability.

Comparison with Similar Compounds

Comparison with Other Cyclodextrin Derivatives

Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Property β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt Hydroxypropyl-β-Cyclodextrin
Functional Groups Phosphate (-PO₄²⁻), Sodium counterion Hydroxypropyl ether (-OCH₂CHOHCH₃)
Solubility High in water due to ionic phosphate groups High in water (amorphous structure)
Applications Drug delivery, ion-exchange chromatography Solubilizing hydrophobic drugs
Charge at pH 7 Anionic (phosphate groups) Neutral or weakly anionic

Key Differences :

  • The phosphate groups in β-cyclodextrin dihydrogen phosphate confer strong anionic character, enabling interactions with cationic molecules and use in ion-based separations. HP-β-CD, being neutral, excels in non-polar drug encapsulation .
  • Phosphate modification enhances thermal stability compared to unmodified cyclodextrins, which is critical for high-temperature industrial processes .
Methyl-β-Cyclodextrin (M-β-CD)
Property β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt Methyl-β-Cyclodextrin
Functional Groups Phosphate, sodium Methyl ether (-OCH₃)
Solubility High in polar solvents Moderate in water, better in organics
Toxicity Low (sodium phosphate is biocompatible) Moderate (cell membrane disruption)

Key Differences :

  • M-β-CD is known for membrane cholesterol extraction, limiting its in vivo use. The sodium phosphate derivative’s biocompatibility makes it safer for pharmaceutical formulations .

Comparison with Phosphate Salts

Sodium Dihydrogen Phosphate (NaH₂PO₄)
Property β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt Sodium Dihydrogen Phosphate
Structure Cyclodextrin-phosphate conjugate Simple inorganic salt (Na⁺ + H₂PO₄⁻)
pH Buffering Limited (phosphate groups occupied in cyclodextrin) Strong (pH 4.5–7.2)
Applications Drug delivery, chromatography Buffer solutions, food additive
Viral Inactivation Not reported Effective at 3M–5M concentrations

Key Differences :

Potassium Dihydrogen Phosphate (KH₂PO₄)
Property β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt Potassium Dihydrogen Phosphate
Cation Sodium (Na⁺) Potassium (K⁺)
pH in Solution ~7.0–8.0 (depends on substitution degree) 4.5–5.5 (acidic)
Agricultural Use Limited Fertilizer (source of P and K)

Key Differences :

  • KH₂PO₄’s acidic pH limits its use in neutral biological systems, whereas the sodium salt’s near-neutral pH is ideal for pharmaceuticals .

Comparison with Disodium Hydrogen Phosphate (Na₂HPO₄)

Property β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt Disodium Hydrogen Phosphate
Phosphate Group Dihydrogen (H₂PO₄⁻) Monohydrogen (HPO₄²⁻)
Buffering Range 6.8–7.4 (when combined with Na₂HPO₄) 7.2–7.4 (common in PBS)
Role in Formulations Enhances drug solubility Adjusts tonicity and pH

Key Differences :

  • Disodium hydrogen phosphate is a key component of phosphate-buffered saline (PBS), while β-cyclodextrin phosphate is tailored for drug complexation .

Biological Activity

β-Cyclodextrin dihydrogen phosphate, sodium salt is a modified cyclodextrin that has gained attention in pharmaceutical and biomedical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its solubility enhancement, drug delivery capabilities, and potential therapeutic applications.

Chemical Structure and Properties

β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The introduction of dihydrogen phosphate groups enhances its hydrophilicity and solubility in aqueous solutions, making it more versatile in biological applications. The sodium salt form further stabilizes the compound, allowing for improved interaction with various biological molecules.

1. Enhanced Solubility and Bioavailability

One of the primary advantages of β-cyclodextrin dihydrogen phosphate is its ability to form inclusion complexes with poorly soluble drugs. This property significantly enhances the solubility and bioavailability of these compounds:

  • Case Study : A study demonstrated that complexation of β-cyclodextrin with the antibiotic enrofloxacin resulted in a 916-fold increase in solubility compared to the uncomplexed drug, leading to improved therapeutic efficacy and reduced dosage requirements .

2. Drug Delivery Systems

The ability to form stable complexes allows β-cyclodextrin dihydrogen phosphate to be utilized in various drug delivery systems:

  • Example : In a study focusing on tedizolid, a solid dispersion with hydroxypropyl-β-cyclodextrin (HP-β-CD) showed a significant alteration in dissolution rates compared to the parent drug. The inclusion complex improved drug release profiles, enhancing absorption rates .

3. Antioxidant Properties

Research indicates that β-cyclodextrin derivatives can enhance the antioxidant activity of certain compounds:

  • Study Findings : A study involving hesperidin and hesperetin complexed with HP-β-CD showed over a 1000-fold increase in solubility and significant improvements in antioxidant activity against DPPH radicals .

The mechanisms through which β-cyclodextrin dihydrogen phosphate exerts its biological effects include:

  • Inclusion Complex Formation : The hydrophilic exterior allows for interactions with both hydrophilic and hydrophobic molecules, facilitating the formation of inclusion complexes that stabilize drugs in solution.
  • Modification of Drug Release Profiles : By altering the dissolution rates of encapsulated drugs, β-cyclodextrins can enhance therapeutic effects while minimizing side effects.

Comparative Analysis of Cyclodextrin Derivatives

Property/Compoundβ-Cyclodextrin Dihydrogen PhosphateHydroxypropyl-β-Cyclodextrin (HP-β-CD)α-Cyclodextrin
Number of Glucose Units776
Solubility Enhancement FactorHighModerateLow
Antioxidant ActivitySignificantModerateLow
Drug Delivery EfficiencyHighVery HighModerate

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